molecular formula C13H12N4O3 B11076412 2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole

2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole

Cat. No.: B11076412
M. Wt: 272.26 g/mol
InChI Key: GAYAKVLVTYBCEC-UHFFFAOYSA-N
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Description

2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole is a heterocyclic compound that contains two oxadiazole rings Oxadiazoles are five-membered rings consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization to yield the desired oxadiazole . The reaction conditions often include the use of iodine as a catalyst and a solvent such as chloroform .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole rings.

    Substitution: Substitution reactions can introduce different functional groups onto the oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups onto the oxadiazole rings .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2-methyl-5-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H12N4O3/c1-8-14-16-12(19-8)7-18-11-5-3-10(4-6-11)13-17-15-9(2)20-13/h3-6H,7H2,1-2H3

InChI Key

GAYAKVLVTYBCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)COC2=CC=C(C=C2)C3=NN=C(O3)C

Origin of Product

United States

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